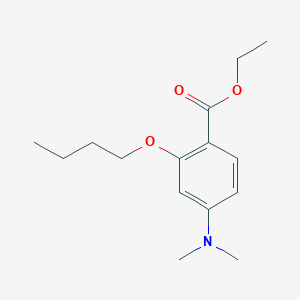

Ethyl 2-butoxy-4-(dimethylamino)benzoate

Description

Structure

3D Structure

Properties

CAS No. |

255871-37-5 |

|---|---|

Molecular Formula |

C15H23NO3 |

Molecular Weight |

265.35 g/mol |

IUPAC Name |

ethyl 2-butoxy-4-(dimethylamino)benzoate |

InChI |

InChI=1S/C15H23NO3/c1-5-7-10-19-14-11-12(16(3)4)8-9-13(14)15(17)18-6-2/h8-9,11H,5-7,10H2,1-4H3 |

InChI Key |

JWWGTFYHUWRRDI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)N(C)C)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for 2 Butoxyethyl 4 Dimethylamino Benzoate

Advanced Esterification Pathways for 4-(Dimethylamino)benzoic Acid Derivatives

The esterification of 4-(dimethylamino)benzoic acid with 2-butoxyethanol (B58217) is a key step in the synthesis of 2-butoxyethyl 4-(dimethylamino)benzoate (B8555087). Several methods can be employed to achieve this transformation, each with its own set of advantages and limitations.

Acid-Catalyzed Esterification Approaches with 2-Butoxyethanol

Acid-catalyzed esterification, also known as Fischer esterification, is a classic method for the synthesis of esters. This reaction involves the treatment of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. In the context of synthesizing 2-butoxyethyl 4-(dimethylamino)benzoate, this would involve the reaction of 4-(dimethylamino)benzoic acid with 2-butoxyethanol.

The reaction is typically carried out by heating the carboxylic acid and alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium nature of the reaction often requires the removal of water to drive the reaction to completion. This can be achieved through azeotropic distillation using a Dean-Stark apparatus.

While effective, this method can have drawbacks. The strong acidic conditions and high temperatures may not be suitable for sensitive substrates. The dimethylamino group on the benzoic acid ring is basic and will be protonated by the strong acid catalyst, which can affect the reactivity of the carboxylic acid.

Coupling Reagent-Mediated Esterification Techniques (e.g., using Boc-Oxyma or similar)

To overcome the limitations of acid-catalyzed esterification, a variety of coupling reagents have been developed to facilitate the formation of ester bonds under milder conditions. iris-biotech.de These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. iris-biotech.de

One such class of reagents are carbodiimides, like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.comresearchgate.net These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol. iris-biotech.de To minimize side reactions and racemization (in the case of chiral carboxylic acids), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) are often used. peptide.com

A more recent and efficient coupling reagent is ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma). peptide.comresearchgate.net Boc-Oxyma is known for its high reactivity and its ability to promote racemization-free esterification. peptide.comresearchgate.net It activates the carboxylic acid by forming a stable Oxyma ester intermediate, which then smoothly reacts with the alcohol. An advantage of Boc-Oxyma is that it is easier to prepare and its byproducts are easier to remove compared to some other coupling reagents. peptide.comresearchgate.net The reaction mechanism involves the carboxylate anion reacting with Boc-Oxyma to form the stable Oxyma ester via an anhydride (B1165640) intermediate. researchgate.net

| Coupling Reagent | Additive(s) | Key Features |

| DCC, DIC | HOBt, DMAP | Commonly used for amide and ester synthesis. peptide.com Byproduct of DCC is poorly soluble. peptide.com |

| EDC | HOBt, DMAP | Water-soluble carbodiimide, allowing for easy byproduct removal by aqueous extraction. peptide.com |

| Boc-Oxyma | - | High reactivity, racemization-free, and generates less chemical waste. peptide.comresearchgate.net |

| PyAOP | - | Highly effective, especially for sterically hindered amino acids. peptide.com |

| COMU | Base | Safer and more efficient than benzotriazole-based reagents, requires only one equivalent of base. peptide.com |

Environmentally Conscious Synthetic Protocols (e.g., solvent-free methods)

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods, often referred to as "green chemistry." researchgate.net For the synthesis of 2-butoxyethyl 4-(dimethylamino)benzoate, this could involve the use of solvent-free reaction conditions.

Solvent-free esterification can be achieved using surfactant-combined catalysts like dodecylbenzene (B1670861) sulfonic acid (DBSA) at room temperature. This method offers the significant advantages of eliminating the need for organic solvents and reducing energy consumption. The catalytic mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the Brønsted acid catalyst, which facilitates the nucleophilic attack by the alcohol.

Other green approaches include the use of recyclable catalysts and aqueous media. rsc.orgrsc.org For instance, some syntheses of substituted benzothiazoles have been successfully carried out in water, avoiding the use of volatile organic solvents. rsc.org While not directly applied to the target compound, these principles could be adapted for a more sustainable synthesis of 2-butoxyethyl 4-(dimethylamino)benzoate.

Precursor Synthesis and Functional Group Transformations Leading to the Benzoate (B1203000) Moiety

Synthesis of 4-(Dimethylamino)benzoic Acid and Related Intermediates

There are several established methods for the synthesis of 4-(dimethylamino)benzoic acid. google.com One common approach involves the methylation of 4-aminobenzoic acid. google.com Another method is the carboxylation of N,N-dimethylaniline or its derivatives. google.com For example, p-dimethylaminobromobenzene can be carboxylated in the presence of a palladium catalyst and carbon dioxide to yield 4-(dimethylamino)benzoic acid. chemicalbook.com A patent describes a method starting from a halogenated benzoic acid, which is reacted with dimethylamine (B145610) followed by esterification. google.com

| Starting Material | Reagents | Key Conditions | Product |

| p-Dimethylaminobromobenzene | Palladium complex, CO2, Toluene (B28343) | 50°C, 8 hours | 4-(Dimethylamino)benzoic Acid chemicalbook.com |

| Halogenated benzoic acid | Dimethylamine, Catalyst Cat-1 | 50-200°C, 5-20 hours | 4-(Dimethylamino)benzoic Acid google.com |

Reductive and Oxidative Manipulations of Substituted Benzoic Acid Derivatives

The synthesis of substituted benzoic acids often involves reductive and oxidative transformations of other functional groups on the benzene (B151609) ring. For instance, a nitro group can be reduced to an amino group, which can then be alkylated. A patent for the synthesis of an intermediate for benzocaine (B179285) describes the reduction of 4-nitrobenzoic acid to 4-aminobenzoic acid using iron powder in ethanol. google.com

Oxidative methods are also employed. For example, p-nitrotoluene can be oxidized to p-nitrobenzoic acid, which can then be further transformed. The oxidation of toluene derivatives to benzoic acids is a common industrial process. researchgate.netepa.gov These reactions can be catalyzed by various transition metal complexes. researchgate.net Furthermore, modern electrochemical methods are being developed for the reductive cross-coupling of carboxylic esters to form ketones, showcasing the ongoing innovation in the manipulation of benzoic acid derivatives. acs.org

Targeted Derivatization for Mechanistic Probing and Structure-Reactivity Studies

The alkoxy portion of the ester, originating from the 2-butoxyethanol moiety, plays a significant role in determining the molecule's solubility, lipophilicity, and steric profile. Modification of this chain is typically achieved not by post-synthesis alteration, but by employing different alcohol precursors during the initial synthesis. The most common method for creating a library of such derivatives is the Fischer-Speier esterification of 4-(dimethylamino)benzoic acid with a variety of alcohols.

This acid-catalyzed reaction involves refluxing 4-(dimethylamino)benzoic acid with the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is reversible, and to drive it towards the ester product, water is typically removed as it is formed. This approach allows for the incorporation of a wide array of alkoxy groups, from simple alkyl chains to more complex functionalized moieties.

Table 1: Representative Alkoxy Chain Modifications via Esterification of 4-(Dimethylamino)benzoic Acid This table is interactive. Click on the headers to sort.

| Alcohol Precursor | Resulting Ester Derivative | Potential Effect of Modification |

|---|---|---|

| Ethanol | Ethyl 4-(dimethylamino)benzoate | Increased polarity, potentially higher water solubility. |

| 2-Butoxyethanol | 2-Butoxyethyl 4-(dimethylamino)benzoate | Parent compound with balanced lipophilicity. |

| Propan-1-ol | Propyl 4-(dimethylamino)benzoate | Increased lipophilicity compared to ethyl ester. |

| Polyethylene Glycol (PEG) | PEGylated 4-(dimethylamino)benzoate | Significantly increased hydrophilicity and molecular weight. researchgate.net |

The benzene ring of 2-Butoxyethyl 4-(dimethylamino)benzoate is another key target for derivatization. Introducing substituents onto the aromatic ring can profoundly alter the electronic properties of the entire molecule. This is typically achieved through electrophilic aromatic substitution (EAS) reactions. wikipedia.org The directing effects of the pre-existing substituents—the ester and the dimethylamino group—are crucial in determining the position of the incoming electrophile.

The dimethylamino (-N(CH₃)₂) group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. Conversely, the ester (-COOR) group is a deactivating, meta-directing group because it withdraws electron density from the ring. In a situation with competing directing effects, the strongly activating group overwhelmingly dictates the position of substitution. Therefore, electrophilic substitution on the 2-Butoxyethyl 4-(dimethylamino)benzoate ring is expected to occur at the positions ortho to the dimethylamino group (C3 and C5).

Common EAS reactions that can be employed include:

Halogenation: Introducing bromine or chlorine using Br₂/FeBr₃ or Cl₂/AlCl₃, respectively. The reaction would yield predominantly 3-halo and 3,5-dihalo derivatives.

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro (-NO₂) group. aiinmr.com This powerful electron-withdrawing group would be directed to the C3 position, significantly modulating the electronic character of the ring.

These modifications allow for a systematic investigation of how electron density in the aromatic system influences the molecule's reactivity and interactions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on 2-Butoxyethyl 4-(Dimethylamino)benzoate This table is interactive. Click on the headers to sort.

| Reaction Type | Reagents | Predicted Major Product(s) | Electronic Impact of Substituent |

|---|---|---|---|

| Bromination | Br₂ / FeBr₃ | 2-Butoxyethyl 3-bromo-4-(dimethylamino)benzoate | Electron-withdrawing (inductive), weak deactivator. |

| Nitration | HNO₃ / H₂SO₄ | 2-Butoxyethyl 3-nitro-4-(dimethylamino)benzoate | Strongly electron-withdrawing, strong deactivator. |

The tertiary dimethylamino group is a key functional handle that can be modified to alter the basicity, nucleophilicity, and steric environment of the nitrogen atom. Several derivatization strategies can be employed:

N-Acylation: While direct acylation of the tertiary amine is not possible, derivatives can be prepared starting from a precursor like 2-Butoxyethyl 4-aminobenzoate (B8803810). The primary amine can be readily acylated using acyl chlorides or anhydrides to form amides. nih.gov This transformation replaces the electron-donating amino group with an electron-withdrawing amide group, drastically altering the electronic properties.

N-Dealkylation: The selective removal of one or both methyl groups from the tertiary amine can be a challenging but valuable transformation. mdpi.com Reagents like cyanogen (B1215507) bromide (von Braun reaction) or certain chloroformates can achieve N-demethylation, yielding the secondary (N-methylamino) or primary (amino) derivatives, respectively. researchgate.net These products offer different hydrogen-bonding capabilities and reactivity profiles. Metabolic processes in biological systems also frequently involve N-dealkylation. nih.govnih.gov

N-Alkylation to Quaternary Ammonium (B1175870) Salts: The tertiary amine can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This introduces a permanent positive charge, converting the molecule into an ionic species with dramatically increased water solubility and different biological interaction capabilities.

These modifications provide a powerful means to probe the role of the amine's basicity and steric bulk in structure-reactivity relationships.

Table 3: Derivatization Strategies for the Amine Functionality This table is interactive. Click on the headers to sort.

| Derivatization Strategy | Typical Reagents | Product Functional Group | Key Property Change |

|---|---|---|---|

| N-Acylation (on primary amine precursor) | Acetyl Chloride, Acetic Anhydride | Amide | Converts electron-donating group to electron-withdrawing. |

| N-Dealkylation | Phenyl Chloroformate, then hydrolysis | Secondary or Primary Amine | Increases hydrogen-bonding potential; alters basicity. mdpi.com |

Advanced Spectroscopic Elucidation and Structural Analysis of 2 Butoxyethyl 4 Dimethylamino Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Butoxyethyl 4-(dimethylamino)benzoate (B8555087), mapping the connectivity of atoms and providing detailed information about the chemical environment of each nucleus.

While specific experimental spectra for 2-Butoxyethyl 4-(dimethylamino)benzoate are not widely available in published literature, the expected chemical shifts (δ) and multiplicities can be predicted based on the compound's structure and established principles of NMR spectroscopy.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N,N-dimethyl protons, and the protons of the 2-butoxyethyl chain. The aromatic protons on the para-substituted benzene (B151609) ring would appear as two distinct doublets. The strong electron-donating effect of the dimethylamino group would cause the protons ortho to it (and meta to the ester group) to appear at a higher field (lower ppm) compared to the protons meta to the amino group (and ortho to the ester). The protons of the flexible butoxyethyl chain would exhibit characteristic multiplets, with chemical shifts influenced by their proximity to the oxygen atoms.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be found significantly downfield (typically 165-175 ppm). The aromatic carbons would appear in the 110-155 ppm range, with their specific shifts influenced by the electron-donating dimethylamino group and the electron-withdrawing ester group. The carbons of the butoxyethyl chain and the dimethylamino methyl groups would resonate at higher fields.

Predicted NMR Data for 2-Butoxyethyl 4-(dimethylamino)benzoate Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic (ortho to -N(CH₃)₂) | 6.6 - 6.8 | Doublet (d) | 2H |

| Aromatic (ortho to -COOR) | 7.8 - 8.0 | Doublet (d) | 2H |

| Ester (-COOCH₂-) | 4.3 - 4.5 | Triplet (t) | 2H |

| Ether (-CH₂OCH₂-) | 3.7 - 3.9 | Triplet (t) | 2H |

| Butoxy (-OCH₂-) | 3.4 - 3.6 | Triplet (t) | 2H |

| Butoxy (-CH₂CH₂CH₃) | 1.5 - 1.7 | Sextet | 2H |

| Butoxy (-CH₂CH₃) | 1.3 - 1.5 | Sextet | 2H |

| Dimethylamino (-N(CH₃)₂) | 2.9 - 3.1 | Singlet (s) | 6H |

| Butoxy (-CH₃) | 0.9 - 1.0 | Triplet (t) | 3H |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 166 - 168 |

| Aromatic C (quaternary, attached to -N) | 152 - 154 |

| Aromatic CH (ortho to -COOR) | 130 - 132 |

| Aromatic C (quaternary, attached to -COOR) | 118 - 120 |

| Aromatic CH (ortho to -N) | 110 - 112 |

| Ester (-COOCH₂-) | 64 - 66 |

| Ether (-CH₂OCH₂-) | 68 - 70 |

| Butoxy (-OCH₂-) | 69 - 71 |

| N-Methyl (-N(CH₃)₂) | 39 - 41 |

| Butoxy (-CH₂CH₂CH₃) | 31 - 33 |

| Butoxy (-CH₂CH₃) | 19 - 21 |

| Butoxy (-CH₃) | 13 - 15 |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete bonding network of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For 2-Butoxyethyl 4-(dimethylamino)benzoate, COSY would be critical for confirming the sequence of the butoxyethyl chain by showing correlations between adjacent methylene (B1212753) groups (e.g., -COOCH₂-CH₂ O- showing a cross-peak to -COOCH₂ -CH₂O-). sdsu.edu It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.edu This technique allows for the unambiguous assignment of each protonated carbon atom by linking the signals from the ¹H and ¹³C spectra. For instance, the aromatic proton signal at ~7.9 ppm would correlate to the aromatic carbon signal at ~131 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically two or three bonds) between protons and carbons. sdsu.edu This is particularly powerful for connecting different fragments of the molecule. Key expected HMBC correlations would include the protons of the -COOCH₂ - group to the ester carbonyl carbon (~167 ppm) and the quaternary aromatic carbon attached to the ester group. Similarly, the protons of the dimethylamino group (-N(CH₃ )₂) would show a correlation to the aromatic carbon to which the nitrogen is attached (~153 ppm).

Predicted 2D NMR Correlations

| Technique | Key Expected Correlations |

| COSY | Aromatic H (ortho to -N) ↔ Aromatic H (ortho to -COOR) |

| -COOCH₂-CH₂ - ↔ -COOCH₂ -CH₂- | |

| -OCH₂-CH₂ - ↔ -OCH₂ -CH₂- and -OCH₂-CH₂-CH₂ - | |

| -CH₂-CH₂ -CH₃ ↔ -CH₂ -CH₂-CH₃ and -CH₂-CH₂-CH₃ | |

| HSQC | Aromatic H (~6.7 ppm) ↔ Aromatic C (~111 ppm) |

| Aromatic H (~7.9 ppm) ↔ Aromatic C (~131 ppm) | |

| -N(CH₃)₂ H (~3.0 ppm) ↔ -N(CH₃)₂ C (~40 ppm) | |

| HMBC | -COOCH₂ - H ↔ C =O Carbon |

| -N(CH₃ )₂ H ↔ Aromatic C -N | |

| Aromatic H (ortho to -COOR) ↔ C =O Carbon |

Molecules containing groups capable of restricted rotation, such as the N,N-dimethylamino group attached to the phenyl ring, can exhibit dynamic behavior observable by NMR. At low temperatures, the rotation around the C(aryl)-N bond can become slow on the NMR timescale, potentially leading to the observation of two separate signals for the non-equivalent methyl groups. As the temperature increases, the rotation becomes faster, causing these signals to broaden and eventually coalesce into a single sharp peak.

While specific dynamic NMR studies on 2-Butoxyethyl 4-(dimethylamino)benzoate have not been reported, such an investigation could determine the activation energy (ΔG‡) for this rotational barrier. This would provide valuable information on the electronic interaction between the lone pair of the nitrogen atom and the π-system of the benzene ring.

Mass Spectrometry (MS) in Mechanistic and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass based on the masses of its constituent isotopes.

For 2-Butoxyethyl 4-(dimethylamino)benzoate, the molecular formula is C₁₅H₂₃NO₃. HRMS would be used to confirm this composition by comparing the experimentally measured accurate mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) with the theoretically calculated mass.

Calculated Exact Mass

| Formula | Species | Calculated Monoisotopic Mass (Da) |

| C₁₅H₂₃NO₃ | [M] | 265.1678 |

| C₁₅H₂₄NO₃⁺ | [M+H]⁺ | 266.1751 |

| C₁₅H₂₃NNaO₃⁺ | [M+Na]⁺ | 288.1570 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific precursor ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed, providing a fragmentation pattern that serves as a structural fingerprint of the molecule.

The fragmentation of 2-Butoxyethyl 4-(dimethylamino)benzoate would likely proceed through several characteristic pathways common to esters, ethers, and aromatic amines. Key fragmentation events would include:

Cleavage of the Ester and Ether Bonds: The bonds within the 2-butoxyethyl ester side chain are susceptible to cleavage. This could lead to the formation of a key fragment corresponding to the 4-(dimethylamino)benzoyl cation.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the ether oxygen is a common pathway, leading to the loss of alkyl radicals.

Fragmentation of the Aromatic Ring: The dimethylamino group can direct fragmentation, often involving the loss of methyl radicals or the entire dimethylamino group.

Predicted Key Fragments in MS/MS

| m/z | Predicted Fragment Ion Structure | Fragmentation Pathway |

| 148 | [C₉H₁₀NO]⁺ | Cleavage of the ester C-O bond, formation of the 4-(dimethylamino)benzoyl cation. |

| 120 | [C₈H₈N]⁺ | Decarbonylation (loss of CO) from the m/z 148 fragment. |

| 105 | [C₇H₇O]⁺ | Formation of the benzoyl cation (less likely due to the strong donating group). |

| 89 | [C₄H₉O₂]⁺ | Fragment corresponding to the protonated butoxy-ethoxy radical. |

| 57 | [C₄H₉]⁺ | Butyl cation from cleavage within the side chain. |

This systematic fragmentation analysis provides conclusive evidence for the connectivity and identity of the different structural motifs within the molecule.

Advanced Ionization Techniques and Their Influence on Mass Spectral Data

The analysis of 2-Butoxyethyl 4-(dimethylamino)benzoate by mass spectrometry is greatly enhanced by the application of advanced, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). mdpi.comaliyuncs.com Unlike hard ionization methods like electron ionization (EI) which often cause extensive fragmentation, ESI and APCI are adept at generating intact molecular ions, which is crucial for accurate molecular weight determination. aliyuncs.com

For a molecule like 2-Butoxyethyl 4-(dimethylamino)benzoate, which possesses a tertiary amine group, ESI is particularly effective. The dimethylamino group is readily protonated in the ESI process, leading to the formation of a prominent protonated molecular ion, [M+H]⁺. massbank.eu This process typically occurs with minimal in-source fragmentation, resulting in a clean mass spectrum dominated by the ion corresponding to the intact molecule. In addition to the protonated molecule, adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), are commonly observed. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ can also be detected. uni.lu

Tandem mass spectrometry (MS/MS), often coupled with soft ionization, provides deeper structural insights. By selecting the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For analogous compounds like 2-Ethylhexyl 4-(dimethylamino)benzoate, fragmentation typically involves cleavage of the ester and ether linkages, providing confirmation of the compound's structure. massbank.eu

The choice between ESI and APCI can depend on the sample matrix and concentration. ESI is generally suited for polar, non-volatile compounds, while APCI can be more effective for less polar and more volatile analytes. spectroscopyonline.com The influence of these techniques is a significant shift from fragmentation-heavy spectra to spectra rich in molecular ion information, which is fundamental for identification and quantification in complex mixtures.

| Adduct Type | Calculated m/z | Ion Mode |

|---|---|---|

| [M+H]⁺ | 266.1751 | Positive |

| [M+Na]⁺ | 288.1570 | Positive |

| [M+K]⁺ | 304.1310 | Positive |

| [M+NH₄]⁺ | 283.2016 | Positive |

| [M-H]⁻ | 264.1605 | Negative |

| [M+HCOO]⁻ | 310.1660 | Negative |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and torsional angles. researchgate.net This technique is invaluable for understanding the molecular conformation and the nature of intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the packing of molecules in the solid state.

In the absence of experimental data for this specific compound, analysis would typically proceed by examining the crystal structures of closely related analogues, such as Ethyl 4-(dimethylamino)benzoate. researchgate.net Such an analysis would reveal insights into the likely planarity of the benzoate (B1203000) system, the conformation of the ester group relative to the aromatic ring, and how the electron-donating dimethylamino group influences the molecular geometry and packing. However, without such data, a detailed discussion of the solid-state structure and specific intermolecular interactions of 2-Butoxyethyl 4-(dimethylamino)benzoate remains speculative.

Computational Chemistry and Theoretical Modeling of 2 Butoxyethyl 4 Dimethylamino Benzoate

Electronic Structure and Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. Computational methods allow for the precise calculation of molecular orbitals and their energies, which dictates the molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and equilibrium geometry of molecules. researchgate.net For Ethyl 2-butoxy-4-(dimethylamino)benzoate, a typical DFT calculation would employ a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency. researchgate.net

The first step is geometry optimization, where the algorithm systematically alters the molecule's structure to find the lowest energy conformation. For this molecule, the calculation would likely confirm a nearly planar arrangement of the benzene (B151609) ring and the carboxylate group, similar to what has been observed in crystal structures of its analog, EDB. researchgate.netresearchgate.net

From the optimized geometry, key electronic properties are calculated, most notably the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the source of electrons for reactions. In this compound, the HOMO is expected to be localized primarily on the electron-rich portion of the molecule—the para-dimethylamino group and the aromatic ring. This high-energy orbital makes the compound an effective electron donor. researchgate.net

LUMO: This orbital is the destination for electrons in an electronic excitation or reaction. The LUMO is anticipated to be centered on the electron-withdrawing ethyl benzoate (B1203000) moiety. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and the energy required for electronic excitation. The presence of two electron-donating groups (dimethylamino and butoxy) would be expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and making the molecule more readily excitable by UV light.

Below is an interactive table presenting typical data obtained from a DFT calculation for molecules of this class.

| Calculated Property | Representative Value | Description |

| HOMO Energy | -5.5 eV | Energy of the highest occupied molecular orbital. Higher values indicate stronger electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) | 4.3 eV | The difference between LUMO and HOMO energies, corresponding to the energy of the first electronic transition. |

| Dipole Moment | 4.5 D | A measure of the molecule's overall polarity, arising from the charge separation between the donor (amino) and acceptor (benzoate) groups. |

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for studying the excited states of molecules and predicting their UV-visible absorption spectra. mdpi.com This method calculates the energies required to promote an electron from an occupied orbital to an unoccupied one.

For this compound, the lowest energy electronic transition, which corresponds to the main absorption band in the UV spectrum, would be from the HOMO to the LUMO. This transition is characterized as a π-π* transition with significant intramolecular charge transfer (ICT) character, where electron density moves from the dimethylamino-substituted ring to the ethyl benzoate portion of the molecule upon excitation.

Experimental data for the closely related EDB show a strong absorption maximum (λmax) around 310-313 nm. photochemcad.comresearchgate.net Computational TD-DFT calculations on EDB and similar molecules have successfully reproduced these experimental values. researchgate.netmdpi.com For this compound, the addition of the ortho-butoxy group is expected to cause a bathochromic (red) shift in the absorption spectrum, moving the λmax to a slightly longer wavelength. This shift is due to the additional electron-donating nature of the butoxy group, which further destabilizes the HOMO and narrows the HOMO-LUMO gap.

An illustrative comparison of theoretical and experimental spectral data is shown below.

| Compound | Calculated λmax (nm) | Oscillator Strength (f) | Transition Character | Experimental λmax (nm) |

| Ethyl 4-(dimethylamino)benzoate (B8555087) (Analog) | ~305 | ~0.85 | HOMO → LUMO (π-π, ICT) | ~310 photochemcad.com |

| This compound | ~315 (Predicted) | ~0.88 | HOMO → LUMO (π-π, ICT) | Not Available |

Simulation of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the step-by-step mechanisms of chemical reactions, identifying short-lived intermediates and the high-energy transition states that connect them.

This compound and its analogs are widely used as amine synergists or co-initiators in photopolymerization systems. hampfordresearch.comrsc.org The initiation mechanism involves an electron transfer reaction. Computational modeling can provide a detailed picture of this process:

A photosensitizer molecule (e.g., camphorquinone) absorbs light and is promoted to an excited state.

The excited photosensitizer interacts with this compound.

Computational models can simulate the transfer of an electron from the nitrogen atom of the dimethylamino group to the excited photosensitizer. This forms a radical cation on the aminobenzoate and a radical anion on the photosensitizer. hampfordresearch.com

This is followed by a proton transfer from a carbon atom adjacent (alpha) to the nitrogen, resulting in the formation of a highly reactive α-amino radical.

This α-amino radical is the key species that initiates the polymerization of monomers like acrylates.

By modeling these steps, researchers can understand how the molecular structure influences the efficiency of electron and proton transfer.

By calculating the energies of the reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. The energy difference between the reactants and the highest point on the reaction path (the transition state) is the activation energy or activation barrier.

For the photopolymerization process, computational methods can calculate the activation barrier for the rate-limiting step, which is typically the initial electron transfer or the subsequent proton transfer. A low calculated activation barrier would provide a theoretical explanation for the high reactivity and efficiency of this compound as a co-initiator.

The table below illustrates a hypothetical energy profile for the key initiation step.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | Ground-state aminobenzoate + Excited Photosensitizer | 0.0 |

| Transition State | Structure corresponding to the electron transfer event | +2.5 (Low Barrier) |

| Products | Aminobenzoate radical cation + Photosensitizer radical anion | -5.0 (Exergonic) |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects

While quantum mechanical methods like DFT are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movements and dynamic behavior of atoms and molecules over time. nih.govnih.gov

For a molecule like this compound, which possesses flexible alkyl chains (the ethyl and butoxy groups), MD simulations are invaluable for exploring its conformational space. The molecule is not static but can adopt numerous shapes through the rotation of its single bonds. MD simulations can identify the most stable and populated conformations in a given environment.

Quantum Chemical Calculations for Prediction of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, providing insights that complement and help interpret experimental data. For 2-Butoxyethyl 4-(Dimethylamino)benzoate, methods like Density Functional Theory (DFT) are employed to model its vibrational (FT-IR, FT-Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net

The process begins with the optimization of the molecule's ground state geometric structure. researchgate.net Using a selected basis set, such as B3LYP/6-311++G, the bond lengths, bond angles, and dihedral angles are calculated to find the most stable conformation of the molecule. researchgate.netresearchgate.net Following geometry optimization, frequency calculations are performed to predict the vibrational spectra. These calculations yield the fundamental vibrational wavenumbers and their intensities. researchgate.net To better align the theoretical data with experimental results, which are often recorded in the solid phase, the calculated frequencies are typically scaled using a scaling factor. The assignment of specific vibrational modes is aided by Potential Energy Distribution (PED) analysis. researchgate.net

Similarly, theoretical predictions of electronic spectra (UV-Visible) are achieved using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the energies of electronic transitions, which correspond to the absorption wavelengths (λmax). These calculations also provide information about the molecular orbitals involved in the transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), revealing pathways of intramolecular charge transfer. researchgate.net

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical shifts are typically calculated relative to a reference standard, such as Tetramethylsilane (TMS), and provide a valuable tool for assigning the signals in experimental NMR spectra.

Table 1: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for 2-Butoxyethyl 4-(Dimethylamino)benzoate

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| FT-IR (cm⁻¹) | ||

| C=O Stretching | 1715 | 1710 |

| C-N Stretching | 1350 | 1345 |

| Aromatic C-H Stretching | 3050 | 3045 |

| ¹³C NMR (ppm) | ||

| Carbonyl Carbon (C=O) | 166.5 | 166.2 |

| Aromatic C-N Carbon | 152.8 | 152.5 |

| Methoxy Carbon (-OCH₂-) | 64.2 | 63.9 |

| UV-Vis (nm) |

Development and Validation of Quantitative Structure-Activity Relationships (QSAR) based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov The development of a QSAR model for 2-Butoxyethyl 4-(Dimethylamino)benzoate and its analogs involves several key steps.

First, a dataset of molecules with known biological activities is compiled. hud.ac.uk The chemical structures of these molecules are then used to calculate a variety of molecular descriptors. These descriptors quantify different aspects of the molecular structure, including electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and physicochemical properties (e.g., octanol/water partition coefficient, molar refractivity). researchgate.net These descriptors can be calculated using quantum chemical methods or other computational chemistry software. researchgate.net

Once the descriptors are calculated, a statistical method is used to build a mathematical equation that relates a selection of these descriptors to the biological activity. nih.gov Multiple Linear Regression (MLR) is a common technique used for this purpose. researchgate.net The goal is to select a subset of descriptors that provides the best correlation with the activity, resulting in a predictive model.

The predictive power and robustness of the developed QSAR model must be rigorously validated. researchgate.net Internal validation is often performed using techniques like cross-validation (e.g., leave-one-out), while external validation involves using the model to predict the activity of a set of compounds (the test set) that was not used in the model's development. nih.gov The quality of a QSAR model is assessed using several statistical metrics, as illustrated in the table below. A statistically robust and validated QSAR model can then be used to predict the biological activity of new, untested compounds and to guide the design of novel molecules with improved activity. hud.ac.uk

Table 3: Statistical Validation Parameters for a Hypothetical QSAR Model

| Parameter | Value | Interpretation |

|---|---|---|

| R² (Coefficient of Determination) | 0.91 | Indicates a good fit of the model to the training data |

| Q² (Cross-validated R²) | 0.85 | Indicates good internal predictive ability |

| R² pred (External Validation) | 0.88 | Indicates good predictive ability for an external test set |

| F-statistic | 120.5 | Indicates the statistical significance of the model |

Photochemistry and Excited State Dynamics of 2 Butoxyethyl 4 Dimethylamino Benzoate Systems

Photoexcitation Processes and Singlet State Dynamics

Upon absorption of ultraviolet light, molecules like Ethyl 2-butoxy-4-(dimethylamino)benzoate are promoted to an electronically excited singlet state, initiating a series of rapid photophysical and photochemical events.

Comprehensive Analysis of Absorption Characteristics and Electronic Transitions

The absorption of UV radiation by dialkylaminobenzoates is characterized by a strong absorption band in the UVA region, typically around 310 nm. This absorption corresponds to a π-π* electronic transition, which possesses significant intramolecular charge transfer (ICT) character. mdpi.com The electron-donating dimethylamino group and the ester group facilitate this charge transfer from the phenyl ring's amino substituent to the carbonyl group upon excitation.

Data for close analogs of this compound highlight these characteristics. For instance, Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB), which lacks the 2-butoxy group, exhibits a distinct absorption maximum in this region. photochemcad.comsellchems.com The presence of the butoxy group at the ortho position in this compound is expected to modulate these properties slightly due to steric and electronic effects, but the fundamental transition remains the same.

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M-1cm-1) | Reference |

|---|---|---|---|---|

| Ethyl 4-(dimethylamino)benzoate | Ethanol | 310.25 | 23,200 | photochemcad.com |

| Ethyl 4-(dimethylamino)benzoate | Not Specified | 308 | Not Specified | sellchems.com |

Fluorescence Emission Mechanisms and Quantum Yield Investigations

Following photoexcitation, the molecule can relax back to the ground state by emitting a photon, a process known as fluorescence. The efficiency of this process is measured by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed. For dialkylaminobenzoates, fluorescence properties are highly sensitive to the solvent environment. nsf.govrsc.org

In nonpolar solvents, a single fluorescence band is typically observed. However, the photophysics become more complex in polar solvents, often leading to changes in emission wavelength and a decrease in quantum yield due to competing non-radiative decay pathways. nsf.govresearchgate.net The analog Ethyl 4-(dimethylamino)benzoate has a notable quantum yield in nonpolar solvents like cyclohexane. photochemcad.comomlc.org

| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Reference |

|---|---|---|---|

| Ethyl 4-(dimethylamino)benzoate | Cyclohexane | 0.29 | photochemcad.comomlc.org |

Investigation of Twisted Intramolecular Charge Transfer (TICT) States

A key deactivation pathway for excited dialkylaminobenzoates, especially in polar environments, is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. mdpi.comnsf.gov This phenomenon is central to understanding the photochemistry of molecules containing a flexible electron donor-acceptor structure. acs.org

Upon excitation, the molecule initially exists in a planar or near-planar conformation known as the locally excited (LE) state. From this LE state, rotation can occur around the single bond connecting the dimethylamino group to the phenyl ring. mdpi.comacs.org In polar solvents, this twisting motion is energetically favorable and leads to a conformation where the amino group is perpendicular to the aromatic ring. acs.org This geometry allows for a complete separation of charge, with the positive charge localized on the nitrogen atom and the negative charge on the benzoate (B1203000) moiety, forming the highly polar TICT state. acs.orgnih.gov

Intersystem Crossing (ISC) and Triplet State Involvement in Photoreactions

In addition to fluorescence and internal conversion from the excited singlet state (S1), another possible relaxation pathway is intersystem crossing (ISC) to the triplet state (T1). This process involves a change in the electron's spin multiplicity and competes with the decay of the singlet state.

For amine synergists like this compound, the triplet state's primary role is not in its own reactivity but in its interaction with other photoinitiators. paint.org In many photopolymerization systems, these amines are used in conjunction with Type II photoinitiators, such as camphorquinone (B77051) or benzophenone (B1666685) derivatives. paint.orghampfordresearch.com These primary initiators absorb light and efficiently undergo ISC to populate their excited triplet states. The ground-state amine then interacts with the excited triplet state of the photoinitiator in a process of electron transfer, which is the key step in radical generation. paint.org

Photoreactivity and Radical Generation Mechanisms

The primary photochemical application of this compound and its analogs is as a co-initiator or "synergist" in free-radical photopolymerization. google.comuvabsorber.comhampfordresearch.com They are particularly effective at accelerating polymerization rates and overcoming oxygen inhibition, which is a common issue where atmospheric oxygen quenches the excited states or scavenges radicals, thus impeding the curing process. google.comhampfordresearch.com

Detailed Study of Electron Transfer Processes in Photoinitiation Systems

The mechanism of radical generation in a typical two-component system (e.g., Camphorquinone/Amine) proceeds through a series of well-defined steps:

Photoexcitation: The primary photoinitiator (e.g., Camphorquinone, CQ) absorbs light (hν) and is promoted to its excited singlet state (¹CQ*).

Intersystem Crossing (ISC): The ¹CQ* rapidly and efficiently undergoes intersystem crossing to its more stable and longer-lived excited triplet state (³CQ*). paint.org

Electron Transfer: The excited triplet photoinitiator ³CQ* interacts with the ground-state amine synergist (represented as R₂N-CH₂-R'). The amine, having a relatively low oxidation potential, donates an electron to ³CQ*, resulting in the formation of a radical ion pair, consisting of the photoinitiator's radical anion and the amine's radical cation. hampfordresearch.comresearchgate.net

Proton Transfer: Following the electron transfer, a proton is abstracted from the carbon atom adjacent (in the alpha position) to the newly formed amine radical cation. hampfordresearch.com This proton transfer is a rapid and irreversible step that yields two radical species: an α-amino radical (R₂N-CH•-R') and the ketyl radical of the photoinitiator.

Hydrogen Abstraction Pathways and Radical Trapping Studies

The photochemical activity of aminobenzoate derivatives, including this compound, is often initiated by the absorption of UV light, leading to an excited state. From this state, intramolecular or intermolecular hydrogen abstraction can occur, a critical step in many photoinitiated processes like polymerization.

For structurally similar compounds such as 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA), thermodynamic calculations indicate that hydrogen abstraction is more likely to occur from the N(CH₃)₂ group than from the alkyl chain. researchgate.net This suggests that the N-alkyl groups are the primary sites for radical formation. The process involves the transfer of a hydrogen atom to an acceptor molecule, generating an α-aminoalkyl radical.

Radical trapping studies are instrumental in confirming these pathways. While specific studies on this compound are not detailed in the provided sources, the methodology is well-established for related systems. beilstein-journals.org Reagents like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) are used to "trap" the transient radical species. beilstein-journals.org The detection of adducts, such as an acyl-TEMPO adduct via Gas Chromatography-Mass Spectrometry (GC-MS), provides definitive evidence for the presence and nature of the radical intermediates. beilstein-journals.org The involvement of α-aminoalkyl radicals in such transformations is a common mechanistic feature for this class of compounds. beilstein-journals.org

Table 1: Postulated Hydrogen Abstraction and Radical Formation

| Location of H-Abstraction | Resulting Radical Species | Significance |

|---|---|---|

| N-dimethylamino group | α-aminoalkyl radical | Primary pathway for initiating subsequent reactions (e.g., polymerization). researchgate.net |

Analysis of Photodissociation and Photoproduct Formation Pathways

Upon irradiation, this compound and its analogs can undergo photodissociation, leading to the formation of various transformation products (TPs). Studies on the closely related compound OD-PABA have identified several key degradation pathways under both UVA and UVB radiation. researchgate.net

The primary photodegradation processes involve dealkylation and hydroxylation/oxidation. researchgate.net Dealkylation corresponds to the loss of one or both methyl groups from the dimethylamino moiety, a process that can lead to the formation of formaldehyde. researchgate.netresearchgate.net Further degradation of these initial TPs can occur, resulting in a complex mixture of secondary products. researchgate.net High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is a crucial technique for identifying these photoproducts. researchgate.net

In studies involving OD-PABA, five transformation products were detected after exposure to UVB radiation, with four being detected under UVA. researchgate.net These findings suggest that the photodissociation pathway is dependent on the energy of the incident light. The main identified pathways include the loss of methyl groups and subsequent oxidation processes. researchgate.net

Table 2: Major Photoproducts Identified for the Analog OD-PABA

| Pathway | Description of Transformation Product | Method of Detection |

|---|---|---|

| Dealkylation | Loss of one or two methyl groups from the parent compound. researchgate.net | HPLC-HRMS |

| Hydroxylation/Oxidation | Introduction of hydroxyl groups and subsequent oxidation. researchgate.net | HPLC-HRMS |

Influence of Environmental Factors on Photophysical Behavior (e.g., Solvent Polarity, Viscosity)

The photophysical behavior of molecules like this compound is highly sensitive to environmental conditions, particularly the polarity and viscosity of the surrounding medium. rsc.orgsapub.org

Solvent Polarity: The polarity of the solvent can significantly alter the energy levels of the ground and excited states, affecting absorption and fluorescence spectra—a phenomenon known as solvatochromism. sapub.org For the related compound Ethyl 4-(dimethylamino)benzoate (DMAEB), studies in different solvents show distinct behaviors. In nonpolar (apolar) solvents, a normal fluorescence band is typically observed. rsc.org However, the introduction of even small amounts of a polar solvent into an alkane solution can lead to the formation of fluorescing solute-solvent exciplexes, which are characterized by a red-shifted fluorescence band. rsc.org This indicates a strong interaction between the excited state of the molecule and the polar solvent molecules. rsc.org The dielectric constant and hydrogen-bonding capabilities of the solvent are key parameters influencing these interactions. sapub.org Protic solvents, which can form hydrogen bonds, may lead to different interactions and reaction selectivities compared to aprotic solvents. frontiersin.org

Solvent Viscosity: Solvent viscosity primarily affects non-radiative decay pathways that involve molecular motion, such as intramolecular rotation. For many fluorescent molecules with rotating parts, an increase in solvent viscosity can restrict these torsional motions. researchgate.net This restriction reduces the probability of the molecule transitioning into a non-fluorescing "twisted intramolecular charge-transfer" (TICT) state. researchgate.net As a result, the fluorescence quantum yield and lifetime often increase significantly in more viscous solvents. researchgate.net In a viscous polar solvent like butan-1-ol, the time-resolved fluorescence of DMAEB reveals the presence of multiple fluorescent species, indicating a complex excited-state dynamic where species convert from one form to another, eventually interacting with the solvent to form exciplexes. rsc.org

Table 3: Summary of Environmental Effects on Photophysical Properties

| Environmental Factor | Observed Effect | Underlying Mechanism |

|---|---|---|

| Solvent Polarity | Shift in absorption/fluorescence spectra (Solvatochromism). sapub.org | Differential stabilization of ground and excited states; formation of solute-solvent exciplexes in polar media. rsc.org |

| Formation of distinct fluorescent species (e.g., Fₙ, Fₓ, Fₐ). rsc.org | Proximity of nπ* and ππ* electronic states and interaction with polar solvent molecules. rsc.org | |

| Solvent Viscosity | Increased fluorescence quantum yield and lifetime. researchgate.net | Restriction of intramolecular rotation, decreasing the rate of non-radiative decay pathways (e.g., TICT state formation). researchgate.net |

Kinetic and Mechanistic Investigations of Reactions Involving 2 Butoxyethyl 4 Dimethylamino Benzoate

Real-Time Spectroscopic Monitoring of Reaction Progress

Real-time, or in-situ, monitoring provides continuous data on the concentration of reactants, intermediates, and products without the need for sampling, which can alter the reaction mixture. americanpharmaceuticalreview.com Vibrational spectroscopy techniques like Infrared (IR) and Raman, as well as UV-Vis spectroscopy, are powerful tools for this purpose, offering non-destructive analysis of chemical processes as they occur. americanpharmaceuticalreview.comazooptics.com

UV-Vis spectroscopy is a valuable method for studying the kinetics of photochemical reactions by measuring the changes in the electronic absorption of the molecules involved. sapub.org For a compound like 2-Butoxyethyl 4-(dimethylamino)benzoate (B8555087), which possesses a chromophore in its 4-(dimethylamino)benzoate group, UV-Vis spectroscopy can track the disappearance of the parent compound and the emergence of transformation products over time when exposed to UV radiation.

In studies of the closely related compound 2-ethylhexyl 4-(dimethylamino)benzoate (OD-PABA), direct photolysis has been identified as a primary route for its transformation in aqueous environments. researchgate.net The kinetic profile of such reactions can be determined by monitoring the decrease in absorbance at the compound's λmax. The reaction rate can often be modeled using pseudo-first-order kinetics, from which rate constants and environmental half-lives can be calculated.

Table 1: Spectroscopic Data for Kinetic Monitoring

| Technique | Analyte | Characteristic Signal | Application in Kinetic Studies |

|---|---|---|---|

| UV-Vis Spectroscopy | 2-Butoxyethyl 4-(dimethylamino)benzoate | Strong absorption band in the UV region due to the aromatic chromophore. | Monitoring the decay of the parent compound's concentration during photolysis experiments. sapub.orgresearchgate.net |

| Real-Time IR (RTIR) | 2-Butoxyethyl 4-(dimethylamino)benzoate | C=O stretch (ester), C-N stretch (aromatic amine), C-O stretch (ether). | Tracking changes in functional groups to identify the formation of intermediates and products. rsc.org |

Real-Time Infrared (RTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) probe, allows for the in-situ monitoring of changes in the vibrational modes of functional groups within a reacting system. rsc.orgmt.com This technique is particularly useful for tracking transformations that may not result in a significant change in the UV-Vis spectrum, such as modifications to alkyl chains or the formation of certain intermediates.

For 2-Butoxyethyl 4-(dimethylamino)benzoate, RTIR can monitor key vibrational bands:

Ester Carbonyl (C=O) Stretch: Changes in the environment of the ester group would alter the position and intensity of this band.

Amine (C-N) Stretch: Reactions involving the dimethylamino group, such as dealkylation, would be observable.

Ether (C-O) Stretch: Degradation of the butoxyethyl side chain could be followed by monitoring this functional group.

By tracking these specific frequencies, a detailed picture of the molecular changes occurring during thermal or photochemical reactions can be constructed. americanpharmaceuticalreview.com

Detailed Mechanistic Analysis of Photochemical and Thermal Transformations

Studies on the analogous UV filter OD-PABA have identified several transformation products (TPs) that serve as evidence for specific reaction pathways and intermediates. researchgate.net The primary mechanisms observed involve modifications to the dimethylamino group and the aromatic ring. Key transformation pathways include:

N-Dealkylation: The stepwise loss of methyl groups from the dimethylamino moiety is a common photochemical process.

Hydroxylation and Oxidation: The addition of hydroxyl groups to the aromatic ring, followed by potential oxidation, leads to the formation of phenolic and other oxidized derivatives.

The detection of these products, often via techniques like High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (HPLC-HRMS), allows for the reconstruction of the reaction mechanism. researchgate.net

Table 2: Potential Transformation Products of 2-Butoxyethyl 4-(dimethylamino)benzoate via Photolysis

| Transformation Pathway | Potential Intermediate/Product | Implied Mechanistic Step |

|---|---|---|

| N-Dealkylation | 2-Butoxyethyl 4-(methylamino)benzoate | Loss of a methyl radical. |

| N-Dealkylation | 2-Butoxyethyl 4-aminobenzoate (B8803810) | Loss of a second methyl radical. |

| Hydroxylation | Hydroxylated isomers of the parent compound | Attack by hydroxyl radicals or related oxidative species. |

| Oxidation | Oxidized derivatives (e.g., N-formyl) | Further oxidation of the amino group or aromatic ring. |

Data inferred from studies on the analogous compound 2-ethylhexyl 4-(dimethylamino)benzoate. researchgate.net

The presence of catalysts and other reactive species can significantly alter the reaction mechanism and kinetics. In environmental settings, indirect photolysis mediated by substances like dissolved organic matter or mineral oxides is a critical transformation route.

Heterogeneous photocatalysis, particularly using titanium dioxide (TiO2), is often employed to simulate and accelerate these natural degradation processes. researchgate.net When a photocatalyst like TiO2 absorbs UV light, it generates highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH). These radicals can then attack the 2-Butoxyethyl 4-(dimethylamino)benzoate molecule, initiating degradation through different pathways than direct photolysis. Research on OD-PABA has shown that TiO2-mediated photocatalysis leads to a greater number of transformation products, indicating a more complex and extensive degradation network. researchgate.net These additional products often result from the further breakdown of the primary intermediates formed during direct photolysis.

Advanced Kinetic Modeling and Simulation of Complex Reaction Networks

To fully describe the complex series of parallel and consecutive reactions involved in the transformation of 2-Butoxyethyl 4-(dimethylamino)benzoate, advanced kinetic modeling is employed. These models use the time-course concentration data obtained from spectroscopic monitoring to derive rate constants for each step in the proposed reaction mechanism.

The process typically involves:

Proposing a Reaction Network: Based on the identified intermediates and products, a detailed network of elementary reaction steps is proposed.

Developing a System of Differential Equations: A set of rate equations is written to describe the change in concentration of each species over time.

Parameter Fitting: The model is fitted to the experimental data by adjusting the rate constants to achieve the best match between the simulated and measured concentration profiles.

Such models can help to validate proposed mechanisms and predict the fate of the compound under different conditions. For complex systems, these models can account for the bioavailability of the compound, for instance, by considering degradation in both liquid and sorbed phases, which can be critical in environmental systems. nih.gov This approach allows for the calculation of an "enhanced transformation factor" to describe reaction rates that are faster than predicted based on bulk liquid-phase concentrations alone. nih.gov

Advanced Analytical Techniques for In Depth Research on 2 Butoxyethyl 4 Dimethylamino Benzoate

Chromatographic Methods for Purity Assessment, Isomer Separation, and Mixture Analysis

Chromatography is a fundamental analytical tool for separating, identifying, and quantifying the components of a mixture. For 2-Butoxyethyl 4-(dimethylamino)benzoate (B8555087), both liquid and gas chromatography play vital roles in ensuring its quality and studying its application.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile compounds like 2-Butoxyethyl 4-(dimethylamino)benzoate. nih.govresearchgate.net Its high resolving power allows for the effective separation of the main compound from synthesis-related impurities, isomers, or degradation products. chromatographyonline.com Reverse-phase (RP) HPLC is a commonly employed mode for this type of analysis, where a non-polar stationary phase is used with a polar mobile phase. sielc.com

The purity of a chromatographic peak, which indicates whether a peak corresponds to a single compound, is a critical aspect of HPLC analysis. sepscience.com Photodiode Array (PDA) detectors are frequently used to assess peak purity by comparing UV-Vis spectra across the peak elution profile. sepscience.com For a compound like 2-Butoxyethyl 4-(dimethylamino)benzoate, which possesses a strong UV chromophore due to its aromatic structure, UV detection is highly effective. nih.gov

A typical HPLC method for a structurally similar compound, 2-Ethylhexyl 4-(dimethylamino)benzoate, utilizes a reverse-phase column with a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid to ensure good peak shape. sielc.com This method can be adapted for 2-Butoxyethyl 4-(dimethylamino)benzoate to quantify its concentration and determine the percentage of impurities.

Table 1: Illustrative HPLC Method Parameters for Benzoate (B1203000) Derivative Analysis

| Parameter | Value |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detection | UV-Vis |

| Application | Purity Assessment, Quantification, Impurity Isolation |

This data is based on a method for a structurally similar compound and serves as a representative example. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds. nih.gov In the context of 2-Butoxyethyl 4-(dimethylamino)benzoate's use in photopolymerization, GC-MS is not typically used to analyze the parent compound due to its relatively low volatility. Instead, it is expertly applied to identify volatile byproducts, unreacted monomers, or degradation products generated during the UV curing process or in stability studies. youtube.commdpi.com

The technique separates compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. youtube.com The separated components then enter a mass spectrometer, which fragments the molecules and detects them based on their mass-to-charge ratio, providing a molecular fingerprint for identification. youtube.com This capability is crucial for monitoring the reaction process and understanding degradation pathways. For instance, pyrolysis-GC-MS can be used to break down the final cured polymer, allowing for the analysis of its constituent components and any trapped volatiles. mdpi.com

In a typical analysis, the headspace above a cured polymer sample containing 2-Butoxyethyl 4-(dimethylamino)benzoate can be sampled to identify emitted volatile organic compounds (VOCs). nih.gov This helps in understanding the final product's composition and safety profile.

Table 2: Potential Volatile Compounds Detectable by GC-MS in Photopolymerization Studies

| Compound Class | Example Compounds |

|---|---|

| Degradation Products | Benzene (B151609) derivatives, Phenols |

| Residual Solvents/Monomers | 2-Butoxyethanol (B58217), Acrylate (B77674) monomers |

| Byproducts | Aldehydes, Ketones |

This table lists general classes of volatile products that could be monitored in reactions involving benzoate derivatives and other formulation components. nih.govmdpi.com

Calorimetric Techniques for Energetic and Kinetic Characterization

Calorimetric methods measure heat changes associated with physical or chemical processes. For photoinitiators like 2-Butoxyethyl 4-(dimethylamino)benzoate, these techniques provide invaluable data on the energetics and kinetics of the photopolymerization reaction they initiate.

Differential Photocalorimetry (DPC), often referred to as photo-Differential Scanning Calorimetry (photo-DSC), is a powerful technique for studying the kinetics of UV-curing processes. acs.orgresearchgate.net It measures the heat flow (exotherm) generated during a polymerization reaction as a function of time when the sample is exposed to UV light of a specific intensity and wavelength. nih.gov

By analyzing the exothermic heat flow, researchers can determine key kinetic parameters. The rate of polymerization is directly proportional to the rate of heat evolution. nih.gov Integrating the heat flow curve over time allows for the calculation of the total heat of polymerization, which can then be used to determine the extent of monomer conversion. acs.orgresearchgate.net

Table 3: Representative Kinetic Data Obtainable from DPC Analysis of a Photopolymerization

| Parameter | Description | Typical Value Range |

|---|---|---|

| Rp (max) | Maximum Rate of Polymerization | 0.1 - 2.0 %/s |

| Time to Rp (max) | Time to reach the maximum reaction rate | 5 - 60 s |

| Final Conversion | Total percentage of monomer converted to polymer | 40 - 100 % |

| Heat of Polymerization (ΔH) | Total energy released during the reaction | 50 - 300 J/g |

These values are representative for typical acrylate photopolymerization systems and illustrate the type of data generated by DPC. acs.orgnih.gov

Applications in Advanced Functional Materials: Fundamental Chemical Principles and Mechanistic Understanding

Role as a Photoinitiator Component in Polymerization Systems

In photopolymerization, the transformation of liquid monomers and oligomers into a solid polymer is initiated by reactive species generated upon exposure to light. Ethyl 2-butoxy-4-(dimethylamino)benzoate functions as a key component in Type II photoinitiating systems, which require a combination of a photosensitizer and a co-initiator to generate the necessary free radicals for polymerization.

Fundamental Mechanisms of Radical Polymerization Initiation

Type II photoinitiation is a bimolecular process. It begins with the absorption of light by a photosensitizer molecule, such as camphorquinone (B77051) (CQ), which is widely used for its absorption spectrum in the visible blue light range (400-500 nm). nih.gov Upon absorbing a photon, the photosensitizer is promoted from its ground state to an electronically excited singlet state, which then rapidly converts to a more stable, longer-lived triplet state via intersystem crossing.

This excited triplet state of the photosensitizer is the key reactive species. It cannot directly initiate polymerization efficiently. Instead, it interacts with a co-initiator or synergist, like this compound. The co-initiator, which is typically a tertiary amine, acts as an electron and/or hydrogen donor. nih.gov The excited photosensitizer abstracts a hydrogen atom from the amine at the carbon alpha to the nitrogen atom. This electron/proton transfer process results in the formation of two radicals: an inactive ketyl radical from the photosensitizer and a highly reactive α-aminoalkyl radical from the amine co-initiator. It is this α-aminoalkyl radical that effectively initiates the chain-growth polymerization of monomers, such as methacrylates.

Synergistic Effects with Co-initiators (e.g., Camphorquinone, Iodonium (B1229267) Salts)

The efficiency of photoinitiation can be significantly enhanced by employing multi-component systems where this compound works synergistically with other compounds.

Binary System (Camphorquinone/Amine): In the standard two-component system, camphorquinone (CQ) acts as the photosensitizer. When irradiated with blue light, the excited CQ triplet interacts with the amine (this compound) to generate the initiating α-aminoalkyl radical. While effective, this system can be limited by a back-electron transfer process that reduces radical generation efficiency. nih.gov

Ternary System (Camphorquinone/Amine/Iodonium Salt): The addition of a third component, typically a diaryliodonium salt (e.g., diphenyliodonium (B167342) hexafluorophosphate), creates a ternary photoinitiator system with markedly improved performance. nih.govmdpi.com The mechanism involves the initial interaction between the excited CQ and the amine to form an amine radical cation. This radical cation then transfers an electron to the iodonium salt. This transfer is an irreversible process that causes the iodonium salt to decompose, generating a highly reactive aryl radical. researchgate.net This ternary system is more efficient for two primary reasons:

It prevents the unproductive back-electron transfer between the photosensitizer and the amine. nih.gov

| System Type | Photosensitizer | Co-initiator / Synergist | Accelerator | Initiating Radicals Generated | Key Advantage |

| Binary | Camphorquinone (CQ) | This compound | None | α-aminoalkyl radical | Standard visible light initiation |

| Ternary | Camphorquinone (CQ) | This compound | Iodonium Salt | α-aminoalkyl radical + Aryl radical | Higher efficiency, increased radical yield, prevents back-electron transfer |

Design Principles for Tailoring Photoinitiation Efficiency and Wavelength Sensitivity

The molecular structure of this compound is deliberately designed to maximize its function as a co-initiator.

Electron-Donating Group: The para-dimethylamino group is a powerful electron donor. This property is essential for the efficient electron and hydrogen transfer to the excited photosensitizer, which is the rate-determining step for radical generation. Its position para to the ester group enhances its electron-donating capacity through resonance.

Alkyl Substituents: The butoxy group at the ortho position and the ethyl group on the ester serve to increase the molecule's solubility in non-polar monomer and oligomer systems and ensure good compatibility within the resin matrix. These bulky groups can also influence the molecule's conformation and electronic environment.

Integration into Novel Optoelectronic or Sensing Materials: Chemical Design Considerations

While the predominant application of this compound is in polymerization, its core chemical structure—an aromatic ring substituted with a strong electron-donating (dimethylamino) and an electron-withdrawing (ester) group—is a classic example of a "push-pull" or donor-π-acceptor (D-π-A) system. This architecture is fundamental to the design of many functional organic materials for optoelectronics and sensing.

For integration into such novel materials, several chemical design considerations based on this structure would be paramount:

Tuning Electronic Properties: The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for optoelectronic applications. The strong electron-donating dimethylamino group raises the HOMO energy, while the ester group lowers the LUMO energy. This energy gap can be further tuned by modifying the substituents on the aromatic ring or altering the ester group to control the absorption and emission wavelengths, a key factor in designing organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Enhancing Fluorescence for Sensing: Many chemical sensors rely on fluorescence quenching or enhancement. The inherent D-π-A structure can lead to intramolecular charge transfer (ICT) upon photoexcitation, which often results in fluorescent emission. The sensitivity and selectivity of a potential sensor could be engineered by introducing specific binding sites onto the molecule that would modulate the ICT process upon interaction with a target analyte, thereby changing the fluorescence output.

Improving Charge Transport: For applications in organic field-effect transistors (OFETs), efficient charge transport is necessary. This is heavily influenced by the intermolecular packing in the solid state. The butoxy and ethyl groups, while ensuring solubility, also create steric hindrance that affects packing. Rational design would involve modifying these alkyl chains to promote more ordered stacking (e.g., π-π stacking) of the aromatic cores to facilitate better charge mobility.

Structure-Property Relationships Governing Material Performance in Functional Applications

The performance of this compound in its primary application as a photoinitiator component is a direct consequence of its molecular structure. The key relationships between its structural features and functional properties are summarized below.

| Structural Feature | Property Influenced | Functional Consequence in Polymerization |

| p-(Dimethylamino) Group | Electronic Properties (Electron Donor) | Essential for high efficiency in hydrogen/electron transfer to the excited photosensitizer, leading to the generation of initiating free radicals. |

| o-Butoxy Group | Solubility, Steric Hindrance, Compatibility | Enhances solubility in organic monomer systems and compatibility with the polymer matrix. May sterically influence reaction kinetics. |

| Ethyl Ester Group | Electronic Properties (Electron Acceptor), Solubility | Contributes to the overall electronic structure and modulates solubility and viscosity within the formulation. |

| Aromatic Ring | π-System Backbone, Rigidity | Provides the conjugated system that facilitates the electronic interactions between the donor and acceptor groups. |

In essence, the molecule is optimized for its role: the dimethylamino group provides the core reactivity for radical generation, while the ester and butoxy groups fine-tune the physical properties like solubility and compatibility, ensuring the molecule can be effectively dispersed and function within a complex resin formulation. This balance between chemical reactivity and physical compatibility is crucial for achieving a high degree of conversion and desirable mechanical properties in the final cured material.

Future Research Directions and Unexplored Avenues for 2 Butoxyethyl 4 Dimethylamino Benzoate

Emerging Synthetic Methodologies for Analogues and Derivatives

The core structure of 2-Butoxyethyl 4-(dimethylamino)benzoate (B8555087) offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues and derivatives with tailored properties. Future research should move beyond traditional esterification and explore more advanced and sustainable synthetic strategies. Para-aminobenzoic acid (PABA) and its derivatives serve as versatile building blocks for creating novel molecules with a wide range of potential applications. nih.govresearchgate.net

Key areas for synthetic exploration include:

Functional Group Interconversion: Systematic modification of the butoxy and dimethylamino groups could fine-tune the compound's solubility, reactivity, and light-absorbing characteristics. For instance, introducing different ether linkages or varying the alkyl substituents on the amine could modulate its performance in different polymer matrices or biological systems.

"Green" Chemistry Approaches: Future synthetic routes should prioritize environmentally friendly methods. This could involve the use of solid acid catalysts to replace traditional mineral acids in esterification, minimizing waste and simplifying purification. The development of one-pot, multi-component reactions would also enhance synthetic efficiency and sustainability. scispace.com

Click Chemistry: The introduction of "clickable" functional groups, such as alkynes or azides, onto the benzoate (B1203000) scaffold would enable the straightforward conjugation of the molecule to polymers, surfaces, or biomolecules. This approach, which is known for its high efficiency and mild reaction conditions, could lead to the development of novel functional materials. nih.gov

Polymerizable Derivatives: Incorporating polymerizable moieties, like acrylates or methacrylates, into the structure would allow for its covalent incorporation into polymer networks. This could lead to materials with reduced leaching of the photoinitiator and enhanced long-term stability.

| Modification Site | Potential Modification | Synthetic Methodology | Anticipated Outcome |

|---|---|---|---|